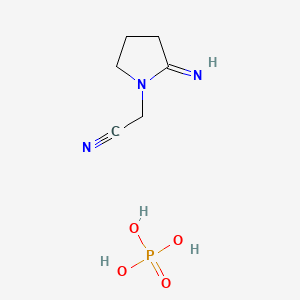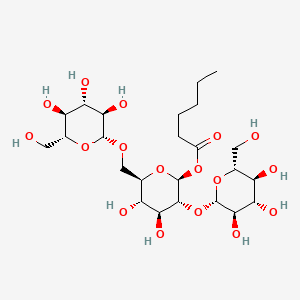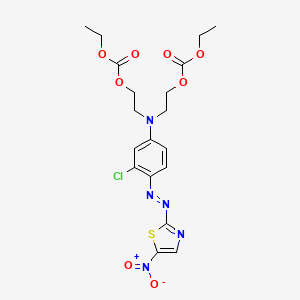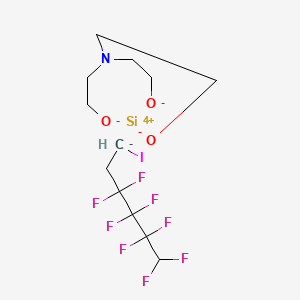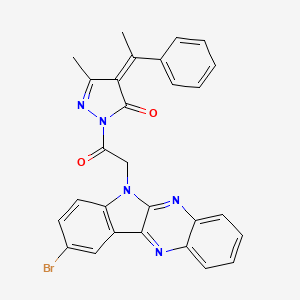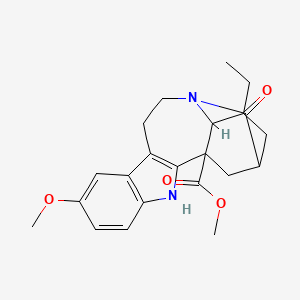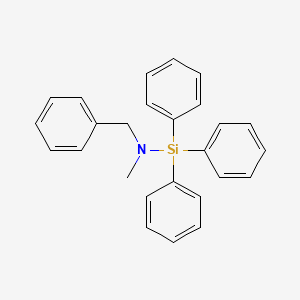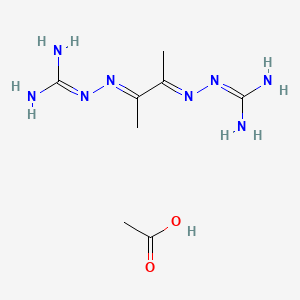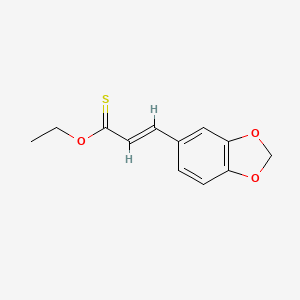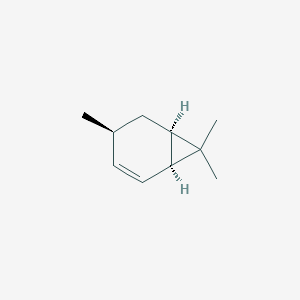
4-Carene, cis-(+)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a naturally occurring compound found in the essential oils of various plants, including pine and cedar. This compound is known for its distinctive sweet and pungent aroma, making it a valuable component in the fragrance and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Carene, cis-(+)- typically involves the cyclization of geranyl pyrophosphate, a common precursor in the biosynthesis of monoterpenes . The reaction conditions often require the presence of specific enzymes, such as terpene synthases, which facilitate the cyclization process .
Industrial Production Methods: Industrial production of 4-Carene, cis-(+)- is primarily achieved through the distillation of turpentine oil, which is a byproduct of the pulp and paper industry . The distillation process separates the various components of turpentine oil, allowing for the isolation of 4-Carene, cis-(+)- in relatively high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Carene, cis-(+)- undergoes several types of chemical reactions, including:
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the 4-Carene, cis-(+)- molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; usually performed in anhydrous conditions to prevent hydrolysis.
Substitution: Chlorine or bromine; often carried out in the presence of a catalyst such as iron(III) chloride.
Major Products Formed:
Oxidation: Carene oxide.
Reduction: Carene alcohols.
Substitution: Halogenated carenes.
Scientific Research Applications
4-Carene, cis-(+)- has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in aromatherapy and as a natural remedy for respiratory conditions.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Carene, cis-(+)- involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and microbial processes . For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators .
Comparison with Similar Compounds
Alpha-Pinene: Another bicyclic monoterpene with similar structural features but different aroma and biological activities.
Beta-Pinene: Similar to alpha-pinene but with a different arrangement of double bonds, leading to distinct chemical properties.
Limonene: A monocyclic monoterpene with a citrus aroma, commonly found in the peels of citrus fruits.
Uniqueness of 4-Carene, cis-(+)-: 4-Carene, cis-(+)- is unique due to its specific stereochemistry and the presence of a bicyclic structure, which imparts distinct chemical and biological properties . Its sweet and pungent aroma sets it apart from other monoterpenes, making it particularly valuable in the fragrance industry .
Properties
CAS No. |
1314036-32-2 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
(1S,4S,6R)-4,7,7-trimethylbicyclo[4.1.0]hept-2-ene |
InChI |
InChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h4-5,7-9H,6H2,1-3H3/t7-,8+,9-/m1/s1 |
InChI Key |
LGNSZMLHOYDATP-HRDYMLBCSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@@H](C2(C)C)C=C1 |
Canonical SMILES |
CC1CC2C(C2(C)C)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


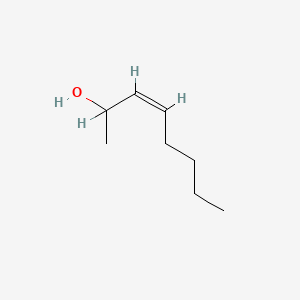
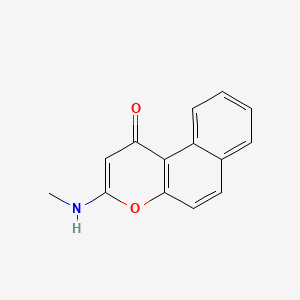
![Methyl 4-chloro-2-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-YL)amino]carbonyl]-2-oxopropyl]azo]benzoate](/img/structure/B12701641.png)
